Berzosertib (Berzosertib) is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein (ATR) kinase. [, ] ATR kinase is a crucial regulator of the DNA damage response (DDR) network, which is essential for DNA repair in both healthy and cancerous cells. [, , , , ]
In scientific research, Berzosertib is primarily used to investigate the role of ATR kinase in various cellular processes, particularly the DDR. [, , , ] It is also utilized to explore its potential as a therapeutic target in cancer treatment, often in combination with other therapies like chemotherapy and radiotherapy. [, , , , , , , , , , , , , , , , , , , ]
Berzosertib acts by directly inhibiting ATR kinase activity. [, , ] ATR is activated in response to replication stress, which can arise from DNA damage caused by factors like chemotherapy or ionizing radiation. [, , ] When ATR is activated, it initiates a signaling cascade that leads to cell cycle arrest and DNA repair, allowing cells to survive and proliferate. [, , ] By inhibiting ATR, Berzosertib disrupts this signaling cascade, preventing cell cycle arrest and DNA repair, ultimately leading to increased sensitivity of cancer cells to DNA-damaging therapies. [, , , , , ]
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: